Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine
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Overview
Description
Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine is a compound that features a cycloheptyl group attached to a benzylamine moiety through a 1,2,3-triazole ring The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in good yields. The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding benzyl halide through nucleophilic substitution with sodium azide. The alkyne precursor can be prepared by standard alkyne synthesis methods.
Click Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting this compound is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups such as nitro groups to amines.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new C-N bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl or carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the triazole ring.
Materials Science: It can be incorporated into polymers or dendrimers to impart specific properties, such as enhanced stability or conductivity.
Bioconjugation: The triazole ring can be used to link biomolecules, such as peptides or nucleic acids, to other functional groups, facilitating the study of biological processes.
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding to the active site of the target protein. Additionally, the cycloheptyl group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine can be compared with other triazole-containing compounds, such as:
1,2,3-Triazole: A simple triazole ring without additional functional groups.
Benzyl-1,2,3-triazole: A triazole ring with a benzyl group attached.
Cycloheptyl-1,2,3-triazole: A triazole ring with a cycloheptyl group attached.
Uniqueness
This compound is unique due to the combination of the cycloheptyl group and the benzylamine moiety linked through the triazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry, materials science, and bioconjugation.
Properties
IUPAC Name |
N-[[4-(triazol-2-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)17-13-14-7-9-16(10-8-14)20-18-11-12-19-20/h7-12,15,17H,1-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTFVMRMZRSDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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